molecular formula C27H29N2P B13810188 1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole CAS No. 628333-84-6

1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole

Cat. No.: B13810188
CAS No.: 628333-84-6
M. Wt: 412.5 g/mol
InChI Key: VKWQKEOBEYGWFN-UHFFFAOYSA-N
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Description

1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole is a compound that belongs to the class of phosphine ligands. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes a pyrazole ring substituted with phenyl groups and a phosphine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole typically involves the reaction of chlorodiisopropylphosphine with a suitable pyrazole derivative. The reaction is carried out under inert conditions to prevent oxidation of the phosphine group. Common reagents used in the synthesis include Grignard reagents and organolithium compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Phosphine oxides are the major products formed.

    Substitution: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole is widely used in scientific research due to its role as a ligand in catalytic processes. Some of its applications include:

Mechanism of Action

The mechanism by which 1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole exerts its effects is primarily through its role as a ligand. The phosphine moiety coordinates with metal centers, facilitating various catalytic processes. The pyrazole ring and phenyl groups contribute to the stability and reactivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring and phosphine moiety, which provides distinct electronic and steric properties. This uniqueness enhances its effectiveness as a ligand in various catalytic processes .

Properties

CAS No.

628333-84-6

Molecular Formula

C27H29N2P

Molecular Weight

412.5 g/mol

IUPAC Name

[2-(3,5-diphenylpyrazol-1-yl)phenyl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C27H29N2P/c1-20(2)30(21(3)4)27-18-12-11-17-25(27)29-26(23-15-9-6-10-16-23)19-24(28-29)22-13-7-5-8-14-22/h5-21H,1-4H3

InChI Key

VKWQKEOBEYGWFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)C

Origin of Product

United States

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